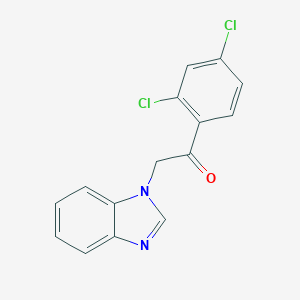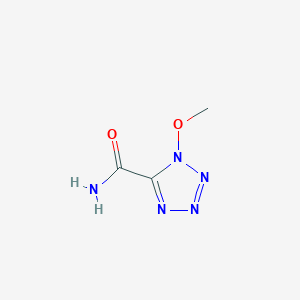
1-Methoxytetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1H-tetrazole-5-carboxamide is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and coordination chemistry. The unique structure of 1-methoxy-1H-tetrazole-5-carboxamide, which includes a tetrazole ring, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-methoxy-1H-tetrazole-5-carboxamide typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide to form the tetrazole ring . Industrial production methods may involve microwave-assisted synthesis or the use of heterogeneous catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1-Methoxy-1H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-Methoxy-1H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methoxy-1H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . Additionally, the compound’s ability to mimic carboxylic acids allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Methoxy-1H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:
1-Methyl-5H-tetrazole: Similar in structure but lacks the methoxy and carboxamide groups, making it less versatile in certain applications.
5-Substituted-1H-tetrazoles: These compounds have various substituents at the 5-position, which can significantly alter their chemical and biological properties.
Oteseconazole and Quilseconazole: These antifungal drugs contain tetrazole rings and exhibit high selectivity for fungal enzymes, highlighting the potential of tetrazole derivatives in medicinal chemistry.
Properties
CAS No. |
115791-90-7 |
|---|---|
Molecular Formula |
C3H5N5O2 |
Molecular Weight |
143.1 g/mol |
IUPAC Name |
1-methoxytetrazole-5-carboxamide |
InChI |
InChI=1S/C3H5N5O2/c1-10-8-3(2(4)9)5-6-7-8/h1H3,(H2,4,9) |
InChI Key |
XHGVWANSDJMDRK-UHFFFAOYSA-N |
SMILES |
CON1C(=NN=N1)C(=O)N |
Canonical SMILES |
CON1C(=NN=N1)C(=O)N |
Synonyms |
1H-Tetrazole-5-carboxamide,1-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


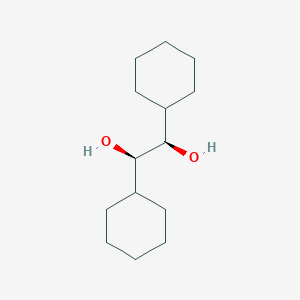
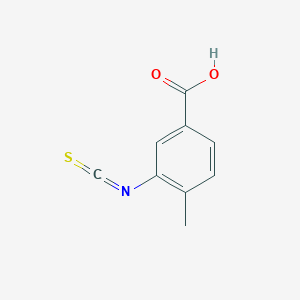
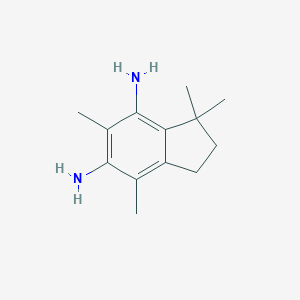
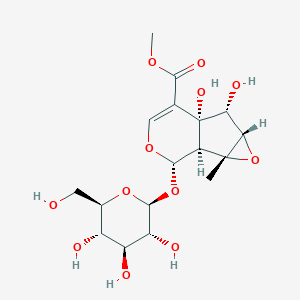


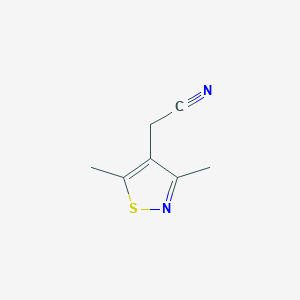

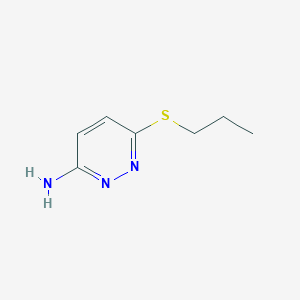
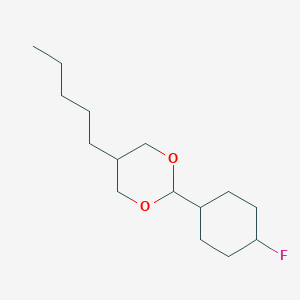

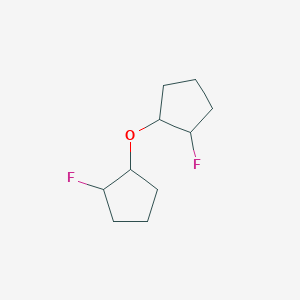
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
